N-ω-羟基三康他酰基-D-赤藓糖鞘氨醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

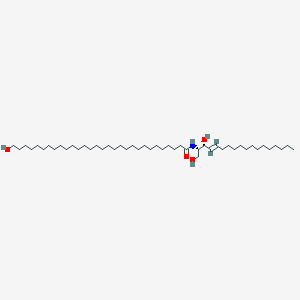

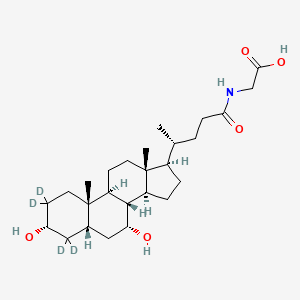

“N-omega-hydroxytriacontanoyl-D-erythro-sphingosine” is also known as "N-omega-Hydroxy-C30:0-D-erythro-ceramide" . It is an N-acylsphingosine that has ω-hydroxytriacontanoyl as the acyl group . This compound is a bioactive sphingolipid found in the stratum corneum layer of mammalian epidermis .

Molecular Structure Analysis

The molecular formula of “N-omega-hydroxytriacontanoyl-D-erythro-sphingosine” is C48H95NO4 . The average mass is 750.274 . Unfortunately, the specific molecular structure analysis is not available in the retrieved resources.Physical And Chemical Properties Analysis

The empirical formula of “N-omega-hydroxytriacontanoyl-D-erythro-sphingosine” is C48H95NO4 . The formula weight is 750 . Unfortunately, the specific physical and chemical properties are not available in the retrieved resources.科学研究应用

Skin Barrier Function and Atopic Dermatitis

C30 Ceramide plays a crucial role in the skin’s barrier function. It’s a major constituent of the stratum corneum intercellular lipids, which are involved in maintaining the skin’s barrier integrity . Research has shown that the levels of unsaturated fatty acids in ceramides are higher in the lesional skin of patients with atopic dermatitis (AD) compared to non-lesional skin, indicating a potential correlation with disease severity . The proportion of these fatty acids in ceramides positively correlates with transepidermal water loss (TEWL) and thymus and activation-regulated chemokine (TARC), a marker for the degree of type 2 inflammation .

Lipidomics and Mass Spectrometry

In lipidomics, C30 Ceramide is used as a standard for mass spectrometry-based analyses to quantify and profile ceramide molecular species in biological samples . This application is vital for understanding the lipid composition of the stratum corneum in both humans and animal models, which can shed light on the pathogenesis of various skin disorders.

Comparative Profiling of Ceramides

Comparative profiling of ceramides between different species, such as humans and mice, is another significant application. It helps in elucidating the differences in skin barrier function across species and can guide the development of more effective animal models for dermatological research .

Bioactive Sphingolipid Research

C30 Ceramide is identified as a bioactive sphingolipid found in the stratum corneum layer of mammalian epidermis . Its role as a bioactive molecule is explored in the context of signaling pathways that regulate cell growth, differentiation, and apoptosis.

作用机制

Target of Action

N-omega-hydroxytriacontanoyl-D-erythro-sphingosine, also known as C30(|O-hydroxy) Ceramide (d18:1/30:0), is a type of ceramide, a class of lipids that play crucial roles in various cellular processes . The primary targets of this compound are the cells of the human stratum corneum, the outermost layer of the epidermis .

Mode of Action

This compound interacts with its targets by integrating into the lipid layers of the stratum corneum . It is involved in signal transduction and cell regulation processes relevant to apoptosis, cell growth arrest, differentiation, senescence, and immune responses .

Biochemical Pathways

The compound is formed from glucosylceramide and sphingomyelin in special lamellar bodies in epidermal cells . These ceramides can be covalently bound to proteins of the cornified envelope where they form a hydrophobic layer . The enzyme patatin-like phospholipase domain-containing 1 (PNPLA1) plays a crucial role in the biosynthesis of esterified omega-hydroxy-ceramides by esterifying the omega-fatty acids with linoleic acid .

Pharmacokinetics

It is known that the compound is mostly found in the extracellular domains of the stratum corneum, indicating that it is excreted into this layer from epidermal cells .

Result of Action

The presence of this compound in the stratum corneum is vital to the water permeability barrier’s ability to prevent lethal loss of water and pathogen invasion . A deficiency of linoleoyl omega-esterified ceramides, including N-omega-hydroxytriacontanoyl-D-erythro-sphingosine, is strongly correlated with skin diseases such as ichthyosis, psoriasis, and atopic dermatitis .

Action Environment

The action of this compound is influenced by the environment of the stratum corneum. Factors such as the presence of other lipids, the state of the cornified envelope, and the overall health and hydration of the skin can impact the compound’s action, efficacy, and stability .

属性

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-30-hydroxytriacontanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H95NO4/c1-2-3-4-5-6-7-8-24-27-30-33-36-39-42-47(52)46(45-51)49-48(53)43-40-37-34-31-28-25-22-20-18-16-14-12-10-9-11-13-15-17-19-21-23-26-29-32-35-38-41-44-50/h39,42,46-47,50-52H,2-38,40-41,43-45H2,1H3,(H,49,53)/b42-39+/t46-,47+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSVODRGOBYCXKF-HFBOQBPWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H95NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

750.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-omega-hydroxytriacontanoyl-D-erythro-sphingosine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2h-[1,2]Thiazino[2,3-a]benzimidazole](/img/structure/B593816.png)

![1-Chloro-7-nitro-1,2-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B593821.png)

![Ethyl 4-[2-(4,6-dimethyl-3-oxo-[1,2]thiazolo[5,4-b]pyridin-2-yl)acetyl]piperazine-1-carboxylate](/img/structure/B593839.png)